molecular formula C12H23ClO2 B8272125 1-Chloro-4-acetoxy-4-methylnonane

1-Chloro-4-acetoxy-4-methylnonane

Cat. No.: B8272125
M. Wt: 234.76 g/mol
InChI Key: GRYOPGAIMJFBOR-UHFFFAOYSA-N
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Description

1-Chloro-4-acetoxy-4-methylnonane is a branched aliphatic compound characterized by a nine-carbon chain (nonane backbone) with a chlorine atom at the first carbon, an acetoxy group (-OAc) at the fourth carbon, and a methyl branch at the same position. Its molecular formula is C₁₂H₂₁ClO₂, with a molecular weight of 232.75 g/mol. The compound’s structure combines electrophilic reactivity (from the chloro group) and ester functionality (from the acetoxy group), making it a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. Its steric hindrance at the 4th carbon influences reaction kinetics and selectivity in substitution or elimination reactions .

Properties

Molecular Formula

C12H23ClO2

Molecular Weight

234.76 g/mol

IUPAC Name

(1-chloro-4-methylnonan-4-yl) acetate

InChI

InChI=1S/C12H23ClO2/c1-4-5-6-8-12(3,9-7-10-13)15-11(2)14/h4-10H2,1-3H3

InChI Key

GRYOPGAIMJFBOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CCCCl)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Chloro-4-acetoxy-4-methylnonane with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.

Structural Analogs with Chloro-Ester Functionality

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Reactivity Profile Applications
This compound C₁₂H₂₁ClO₂ 232.75 Chloro, acetoxy, methyl 245–250 (est.) SN2 nucleophilic substitution, ester hydrolysis Pharmaceutical intermediates, polymer modifiers
Ethyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (Imp. E, EP) C₂₀H₂₁ClO₄ 372.83 Chlorobenzoyl, ester, ether >300 Aromatic stability, ester hydrolysis Impurity in chlorobenzoyl-derived APIs
1-Chloroacetone C₃H₅ClO 92.52 Chloro, ketone 119–121 Electrophilic ketone reactions Solvent, intermediate in pesticides

Key Observations:

  • Reactivity Differences: The chloro group in this compound is less reactive in SN2 reactions compared to 1-Chloroacetone due to steric hindrance from the methyl and acetoxy groups at the 4th position. This contrasts with 1-Chloroacetone, where the ketone group enhances electrophilicity at the α-carbon . The acetoxy group in the target compound hydrolyzes slower than ethyl or methyl esters in aromatic systems (e.g., Imp. E, EP) due to its aliphatic environment and branching .
  • Thermal Stability: The longer carbon chain in this compound confers higher boiling points (~245–250°C) compared to smaller analogs like 1-Chloroacetone (119–121°C).

Functional Group Comparison: Chloro vs. Acyloxy Derivatives

Compound Class Example Compound Key Reactivity Stability in Aqueous Media
Aliphatic Chlorides This compound Moderate SN2 reactivity; sensitive to hydrolysis Low (pH-dependent)
Aromatic Chlorides 4-Chlorobenzophenone derivatives Resistant to hydrolysis; inert to nucleophiles High
Aliphatic Esters Target compound’s acetoxy group Hydrolyzes under acidic/basic conditions Moderate

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